(2-(Methylsulfinyl)phenyl)boronic acid
Overview
Description
(2-(Methylsulfinyl)phenyl)boronic acid is an organic compound with the chemical formula C7H9BO3S. It is a white solid that is slightly soluble in water but soluble in many organic solvents such as methanol and dichloromethane . This compound is an important intermediate in organic synthesis, particularly in the synthesis of aldehydes and ketones .
Preparation Methods
(2-(Methylsulfinyl)phenyl)boronic acid can be synthesized through the direct thionation of phenylboronic acid. The process involves reacting phenylboronic acid with sulfurous acid to form an intermediate sulfite, which is then heated and treated with acetonitrile to produce this compound . Industrial production methods typically follow similar synthetic routes but may involve optimization of reaction conditions to improve yield and purity.
Chemical Reactions Analysis
(2-(Methylsulfinyl)phenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form (2-(Methylsulfonyl)phenyl)boronic acid.
Reduction: It can be reduced to form (2-(Methylthio)phenyl)boronic acid.
Substitution: The boronic acid group can participate in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with aryl or vinyl halides.
Common reagents used in these reactions include palladium catalysts for Suzuki-Miyaura coupling and oxidizing agents such as hydrogen peroxide for oxidation reactions. Major products formed from these reactions include various substituted phenylboronic acids and their derivatives .
Scientific Research Applications
(2-(Methylsulfinyl)phenyl)boronic acid has several scientific research applications:
Biology: The compound can be used in the development of boron-containing drugs and as a tool for studying boron chemistry in biological systems.
Industry: The compound is used in the synthesis of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (2-(Methylsulfinyl)phenyl)boronic acid involves its ability to form stable complexes with various organic and inorganic molecules. In Suzuki-Miyaura coupling reactions, the boronic acid group undergoes transmetalation with a palladium catalyst, forming a new carbon-carbon bond . The compound’s reactivity is influenced by the presence of the methylsulfinyl group, which can affect the electronic properties of the phenyl ring and the boronic acid group.
Comparison with Similar Compounds
(2-(Methylsulfinyl)phenyl)boronic acid can be compared with other similar compounds such as:
(2-(Methylsulfonyl)phenyl)boronic acid: This compound is the oxidized form of this compound and has different reactivity and stability properties.
(2-(Methylthio)phenyl)boronic acid: This is the reduced form and has different electronic properties due to the presence of the methylthio group.
4-(Methylsulfonyl)phenylboronic acid: This compound has the sulfonyl group in the para position, which can affect its reactivity in different ways compared to the ortho-substituted this compound.
These comparisons highlight the unique properties of this compound, particularly its reactivity and stability, which make it valuable in various chemical and industrial applications.
Properties
IUPAC Name |
(2-methylsulfinylphenyl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BO3S/c1-12(11)7-5-3-2-4-6(7)8(9)10/h2-5,9-10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHORKVSBWZGTEX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1S(=O)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90378528 | |
Record name | [2-(Methanesulfinyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90378528 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
850567-97-4 | |
Record name | B-[2-(Methylsulfinyl)phenyl]boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=850567-97-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [2-(Methanesulfinyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90378528 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(Methylsulfinyl)phenylboronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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